molecular formula C9H9BrO B130284 p-Bromopropiophenone CAS No. 10342-83-3

p-Bromopropiophenone

Cat. No. B130284
CAS RN: 10342-83-3
M. Wt: 213.07 g/mol
InChI Key: UOMOSYFPKGQIKI-UHFFFAOYSA-N
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Description

p-Bromopropiophenone is a brominated organic compound that is related to various research areas, including organic synthesis, medicinal chemistry, and environmental studies. It is characterized by the presence of a bromine atom para to the propiophenone moiety.

Synthesis Analysis

The synthesis of p-Bromopropiophenone derivatives can be achieved through various methods. For instance, p-Hydroxypropiophenone can be brominated using CuBr2 to obtain α-bromo-p-hydroxypropiophenone, which is a key intermediate in the synthesis of ritodrine . Additionally, palladium-catalyzed reactions can be employed for the arylation of hydroxypropiophenone derivatives, leading to the formation of complex structures such as tetraarylethanes and isochroman-3-ones .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by X-ray single-crystal diffraction, revealing its crystalline structure and intramolecular hydrogen bonding . Similarly, the crystal structure of 2-p-bromobenzoyl-1,5,5-trimethylbicyclo[2,2,2]-octa-6,8-dione has been elucidated, providing insights into the mechanisms of thermal Michael condensations .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including oxidative degradation and coupling reactions. Fe(VI) has been shown to degrade bromophenols, leading to the formation of polymerization products through mechanisms such as hydroxylation and C-C bond cleavage . Moreover, bromophenols can couple with amino acid and nucleoside derivatives, as demonstrated in compounds isolated from the red alga Rhodomela confervoides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by the position and number of bromine substituents. UV-induced formation of bromophenols from polybrominated diphenyl ethers (PBDEs) has been studied, showing that para-substituted PBDEs and bromophenols are predominantly transformed under irradiation, with a shift in the UV absorption spectra . The cathodic reduction of α-bromopropiophenone in an aprotic medium results in the formation of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which can further dehydrate to form 2,5-diphenyl-3,4-dimethylfuran .

Scientific Research Applications

1. Synthesis of Novel Derivatives

p-Bromopropiophenone has been used in the synthesis of novel chemical compounds. For instance, it played a crucial role in the development of novel 5-substituted pyrazole derivatives, which are potent cannabinoid antagonists and may be clinically useful for treating obesity (Alekseeva et al., 2005).

2. Pharmaceutical Drug Production

p-Bromopropiophenone is instrumental in the scalable and commercially viable production of bupropion hydrochloride, an antidepressant drug. An improved process for synthesizing a key intermediate, m-chloro-α-bromopropiophenone, was developed using p-bromopropiophenone (Reddy et al., 2010).

3. Cathodic Reduction in Electrochemistry

In electrochemistry, the cathodic reduction of α-bromopropiophenone in an aprotic medium leads to the production of specific chemical compounds, like 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which further transforms upon dehydration (Barba et al., 1985).

4. Synthesis of Adrenal Cortical Hormone Analogs

p-Bromopropiophenone has been used in the synthesis of synthetic analogs of adrenal cortical hormones, exemplifying its role in the creation of complex organic molecules (Hager & Burgison, 1950).

5. Environmental Impact Studies

Studies on polybrominated diphenyl ethers (PBDEs) and their environmental impact have utilized p-bromopropiophenone derivatives to understand the behavior of these compounds in the environment and their potential health effects (Meerts et al., 2001).

6. Synthesis of Medical Compounds

The chemical has been employed in the synthesis of ritodrine, a medication used in obstetrics (Lang, 2009).

Safety And Hazards

P-Bromopropiophenone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-bromophenyl)propan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMOSYFPKGQIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145830
Record name p-Bromopropiophenone
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Molecular Weight

213.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

p-Bromopropiophenone

CAS RN

10342-83-3
Record name 4′-Bromopropiophenone
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Record name p-Bromopropiophenone
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Record name p-Bromopropiophenone
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Record name p-Bromopropiophenone
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Synthesis routes and methods

Procedure details

294 g of aluminium chloride was added to 1000 ml of carbon disulfide and stirred. The reaction solution was cooled to 0° C. or lower, and 166 g of propionyl chloride was dropwise added thereto. Next, 283 g of bromobenzene was dropwise added thereto. Then, the whole was stirred for one hour at room temperature. After reaction, the reaction solution was poured into a mixture of 300 ml of concentrated hydrochloric acid and 600 g of ice. This was extracted with chloroform and washed three times with water, and chloroform was removed by distillation. By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg), 301 g of 1-bromo-4-propionylbenzene was obtained.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
283 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
ACB Smith, W Wilson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… Perrichon's product was actually p-bromopropiophenone (X) … We prepareda sample of p-bromopropiophenone, mp 58", by … Authentic p-bromopropiophenone with semicarbazide under …
Number of citations: 13 pubs.rsc.org
GP Hager, RM Burgison - Journal of the American Pharmaceutical …, 1950 - Elsevier
… 4,4’-Bis(acetoxyacetyl)-a,a‘-diethylstilbene (I) has been prepared by way of the following intermediates: p-bromopropiophenone; p-bromopropiophenone hydrazone; p-…
Number of citations: 5 www.sciencedirect.com
RS TAYLOR, R CONNOR - The Journal of Organic Chemistry, 1941 - ACS Publications
… (5%) of ßphenyl^-cyclopentadienyl-p-bromopropiophenone (IV), mp 107-108. The product was recrystallized … The yield of pure 0-phenyl^-cyclopentyl-p-bromopropiophenone (VI) was …
Number of citations: 10 pubs.acs.org
AT Warren, JE Logun, RL Thatche - Journal of the American …, 1950 - Elsevier
… , involving the oxidation of p-bromopropiophenone hydrazone with yellow mercuric oxide and … A method is described for the preparation of the p-bromopropiophenone hydrazone which …
Number of citations: 3 www.sciencedirect.com
M FURUKAWA, T YUKI, S HAYASHI - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
… Reaction of fi,,9’-Hydr0xylamino-bis(p-bromopropiophenone) with Hydroxylamine A solution of 0.3 g (0.001 mole) of fl,fi'-hydroxy1amino-bis(p—bromopropiophenone), 0.1 g (0.0015 …
Number of citations: 4 www.jstage.jst.go.jp
HF Mark, FR Eirich, J Fock… - 1967 - apps.dtic.mil
… p-bromopropiophenone in ether, p-bromopropiophenone was prepared by a Friedel-Craft reaction of bromobenzene, propionyl chloride and AlCl, in CS_. The dehydro-bromination is …
Number of citations: 1 apps.dtic.mil
Y Ban, Y Ashida, H Nakatsuji, Y Tanabe - Molbank, 2016 - mdpi.com
… The direct method using 4-bromophenyl-1-ethanone (p-bromopropiophenone) (2b) instead of 2a similarly afforded the corresponding 2(5H)-furanone 4b in 64% yield through 3b under …
Number of citations: 2 www.mdpi.com
VN Matvienko, IF Perepichka, AF Popov… - Journal of Physical …, 1994 - Wiley Online Library
… P-Bromopropiophenone was obtained and purified as described earlier.7e Phenyl 0chloroethyl sulphone was obtained by the earlier described 12b method and yas twice recrystallize! …
Number of citations: 2 onlinelibrary.wiley.com
AH Blatt - Journal of the American Chemical Society, 1939 - ACS Publications
… When the acetyl derivative of S-phenyl-S-methoxyaminop-bromopropiophenone was distilled at 15 mm., it furnished benzal-p-bromoacetophenone. The same …
Number of citations: 43 pubs.acs.org
FJ McEvoy, GR Allen Jr - The Journal of Organic Chemistry, 1973 - ACS Publications
… temperature for 25 min, whereafter 50.95g (0.24 mol) of p-bromopropiophenone, a solution of 36.00 g of sodium hydroxide … 8.11 g (16%) of p-bromopropiophenone. Dissolved ether was …
Number of citations: 33 pubs.acs.org

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